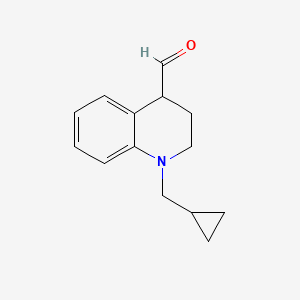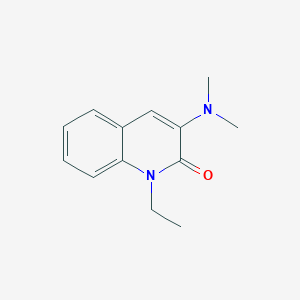![molecular formula C10H15NO2S B11888153 Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate CAS No. 105563-05-1](/img/structure/B11888153.png)
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-thia-3-azaspiro[44]non-2-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate typically involves a multi-step process. One common method includes the spirocyclization of substrates containing a terminal alkyne moiety. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration pathway . The reaction conditions often require the presence of a gold catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
- Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride .
- Thia- and thioxo-tetraazaspiro[4.4]nonenones .
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
105563-05-1 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-9(12)8-10(14-7-11-8)5-3-4-6-10/h7-8H,2-6H2,1H3 |
Clé InChI |
IFXAHFYUYVIZST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(CCCC2)SC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
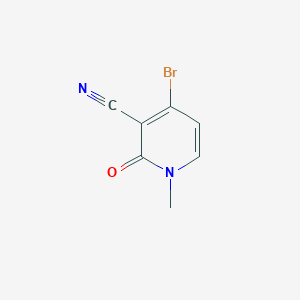

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
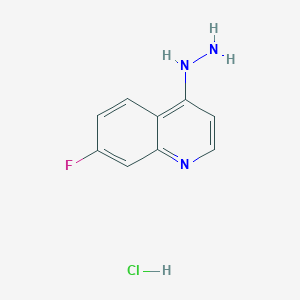


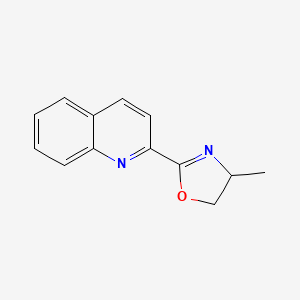
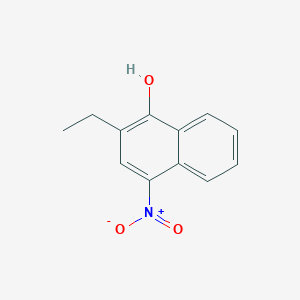
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
